CalFluor 488 Azide
Overview
Description
CalFluor 488 Azide is a water-soluble fluorogenic azide probe. It is activated by copper-catalyzed or metal-free click reactions and is not fluorescent until it reacts with alkynes . This compound is widely used in various scientific research fields due to its unique properties.
Mechanism of Action
Target of Action
CalFluor 488 Azide is a fluorogenic azide probe . Its primary targets are alkyne-tagged molecules . Alkynes are a group of organic compounds that contain a carbon-carbon triple bond. They are often used in bioconjugation reactions to label biomolecules for visualization and tracking.
Mode of Action
This compound interacts with its targets through a Cu-catalyzed or metal-free click reaction . This reaction is a type of chemical reaction where a carbon compound with a terminal alkyne group reacts with an azide compound to form a triazole . The click reaction is highly selective, efficient, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.
Biochemical Pathways
The click reaction between this compound and alkyne-tagged molecules results in the formation of a green fluorescent triazole derivative . This derivative can be detected using fluorescence microscopy, allowing for the visualization of the labeled biomolecules. The exact biochemical pathways affected by this process would depend on the specific biomolecules being labeled.
Pharmacokinetics
This compound is a water-soluble probe , which suggests it can be easily distributed in aqueous biological environments.
Result of Action
The result of this compound’s action is the fluorescence of the labeled biomolecules . This fluorescence can be detected and quantified, providing a powerful tool for studying the location, movement, and interactions of the labeled biomolecules in biological systems.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper ions for the Cu-catalyzed click reaction . Additionally, the probe’s fluorescence is best matched for the 488 nm laser lines, which are commonly used in fluorescence microscopy . Therefore, the equipment and conditions used for visualization can also impact the probe’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
CalFluor 488 Azide interacts with alkyne-tagged biomolecules . The interaction is facilitated through CuAAC reactions . The probe is not fluorescent until it reacts with alkynes . This property enables sensitive biomolecule detection under no-wash conditions .
Cellular Effects
This compound is used for the visualization of alkyne-tagged biomolecules within cells . It is particularly useful when imaging the intracellular environment . The probe’s fluorescence allows for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins in cells .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction with alkyne-tagged biomolecules . This reaction is facilitated by Cu-catalyzed or metal-free click chemistry . The probe is not fluorescent until it reacts with alkynes , allowing for the specific detection of these biomolecules.
Preparation Methods
CalFluor 488 Azide is synthesized through copper-catalyzed or metal-free click reactions . The synthetic route involves the reaction of azide groups with alkyne-containing molecules, resulting in the formation of a fluorescent triazole product . Industrial production methods typically involve the use of copper catalysts to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
CalFluor 488 Azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form a triazole product.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules . The major product formed from these reactions is a fluorescent triazole compound .
Scientific Research Applications
CalFluor 488 Azide has a wide range of scientific research applications:
Comparison with Similar Compounds
CalFluor 488 Azide is unique due to its water solubility and fluorogenic properties . Similar compounds include:
CalFluor 555 Azide: Another fluorogenic azide probe with different emission properties.
CalFluor 580 Azide: A fluorogenic azide probe with red emission.
CalFluor 647 Azide: A near-infrared fluorogenic azide probe.
These compounds share similar mechanisms of action but differ in their emission wavelengths and specific applications .
Properties
IUPAC Name |
3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSDHAKNPDGNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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